Dotinurad - 1285572-51-1

Dotinurad

Catalog Number: EVT-266321
CAS Number: 1285572-51-1
Molecular Formula: C14H9Cl2NO4S
Molecular Weight: 358.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dotinurad, chemically named as (3,5-dichloro-4-hydroxyphenyl)(1,1-dioxo-1,2-dihydro-3H-1λ6-1,3-benzothiazol-3-yl)methanone, is a novel selective urate reabsorption inhibitor (SURI) [, , ]. It functions as a uricosuric agent, selectively inhibiting the urate (UA) reabsorption transporter URAT1 in the kidneys, leading to increased urinary excretion of uric acid [, , , , , ]. This selectivity for URAT1 makes it a valuable tool in scientific research for studying uric acid metabolism and transport mechanisms.

Future Directions
  • Investigating the role of URAT1 in other tissues: Research should explore the expression and function of URAT1 in tissues beyond the kidney, as suggested by studies showing its presence in the liver and brown adipose tissue [].

(3,5-Dichloro-4-hydroxyphenyl)(1,1-dioxo-1,2-dihydro-3H-1λ6-1,3-benzothiazol-3-yl)methanone

This compound is another name for Dotinurad, highlighting its chemical structure as a benzophenone derivative with a 1,1-dioxo-1,2-dihydro-3H-1λ6-1,3-benzothiazole substituent. This structure contributes to its potent URAT1 inhibitory activity and favorable pharmacokinetic profile. []

Hydroxyl Group Methylated Dotinurad (F13141)

This Dotinurad analog has its phenyl-hydroxyl group methylated, abolishing its ability to form a hydrogen bond with the H142 residue of URAT1. [] This modification leads to a significantly higher IC50 value (165 μM) compared to Dotinurad (19 nM), demonstrating the importance of the phenyl-hydroxyl group for potent and selective URAT1 inhibition. []

Benzbromarone

Benzbromarone is a well-established uricosuric agent that inhibits URAT1 but also exhibits inhibitory effects on other uric acid transporters such as ABCG2, OAT1, and OAT3. [, , ] While it effectively lowers serum uric acid levels, it possesses a higher risk of drug-drug interactions and potential liver toxicity compared to Dotinurad. [, , ]

Probenecid

Similar to Benzbromarone, Probenecid is a uricosuric agent that inhibits URAT1 but also affects other transporters like GLUT9, OAT1, and ABCG2. [, , ] This broader activity profile can lead to drug-drug interactions. [] Probenecid is less potent than Dotinurad in inhibiting URAT1. []

Lesinurad

Lesinurad is another uricosuric agent that functions by inhibiting URAT1. [] While it exhibits a better safety profile than Benzbromarone, it still demonstrates inhibitory effects on ABCG2 and OATs, implying a risk of drug-drug interactions. [, ] Compared to Dotinurad, Lesinurad is a less potent inhibitor of URAT1. []

Overview

Dotinurad is a novel compound classified as a selective urate reabsorption inhibitor, primarily developed for the treatment of hyperuricemia and gout. It is recognized for its ability to enhance uric acid excretion, thus lowering serum uric acid levels. Dotinurad has garnered attention for its pharmacological properties and potential as a therapeutic agent in managing conditions associated with elevated uric acid levels.

Source and Classification

Dotinurad, also known by its chemical name 2,3-dihydro-1,1-dioxo-1,2-benzothiazole derivative, is categorized under benzothiazoles. It has been synthesized through various methods that emphasize efficiency and environmental sustainability. The compound has been approved for medical use in Japan and is being explored for broader applications in clinical settings .

Synthesis Analysis

Methods and Technical Details

Two primary synthesis methods have been disclosed in patents concerning Dotinurad:

  1. Preparation Method Using 2-Aminobenzenethiol:
    • The process begins with 3,5-dichloro-4-hydroxybenzoic acid and 2-aminobenzenethiol, which undergo condensation reactions facilitated by a condensing agent and an alkali promoter. This yields N-(3,5-dichloro-4-hydroxybenzoyl)-2-aminobenzenethiol. Subsequent cyclization with paraformaldehyde leads to the formation of (3,5-dichloro-4-hydroxyphenyl)(3(2H)-benzothiazolyl)methanone, which is then oxidized to produce Dotinurad .
  2. Synthesis Using 2,3-Dihydrobenzothiazole:
    • In this method, 2,3-dihydrobenzothiazole is oxidized to form 2,3-dihydro-1,1-dioxo-benzothiazole. This intermediate reacts with 3,5-dichloro-4-hydroxybenzoic acid under similar conditions as the first method to yield Dotinurad. This route emphasizes rapidity and reduced complexity in the synthesis process .

These methods highlight advancements in synthetic chemistry aimed at improving yield and minimizing environmental impact.

Molecular Structure Analysis

Structure and Data

Dotinurad's molecular formula is C10_{10}H7_{7}Cl2_{2}N1_{1}O3_{3}S1_{1}. Its structure features a benzothiazole core modified with various functional groups that enhance its biological activity. The presence of chlorine atoms contributes to its unique pharmacological properties.

Structural Characteristics

  • Molecular Weight: Approximately 275.18 g/mol.
  • Chemical Structure:
    • The compound contains a benzothiazole ring that is crucial for its interaction with biological targets involved in urate transport.
Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of Dotinurad involves several key chemical reactions:

  • Condensation Reaction: The initial step involves the formation of an amide bond between carboxylic acid and amine derivatives.
  • Cyclization Reaction: This step forms a new ring structure critical for the compound's activity.
  • Oxidation Reaction: Utilizes oxidizing agents to convert intermediates into the final product.

These reactions are designed to maximize yield while minimizing by-products and reaction steps .

Mechanism of Action

Process and Data

Dotinurad functions primarily as a selective inhibitor of urate reabsorption in the kidneys. It targets specific transporters involved in uric acid reabsorption, particularly URAT1 (Urate Anion Transporter 1). By inhibiting this transporter, Dotinurad increases uric acid excretion into the urine, effectively lowering serum uric acid levels.

Pharmacodynamics

  • Inhibition Mechanism: Dotinurad competes with uric acid for binding sites on URAT1, thereby reducing its reabsorption.
  • Pharmacokinetics: Studies indicate favorable absorption characteristics and metabolic profiles that support its efficacy as a therapeutic agent .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts under specific conditions typical of benzothiazole derivatives.

These properties are essential for understanding how Dotinurad behaves in biological systems and its formulation as a drug.

Applications

Scientific Uses

Dotinurad has significant applications in treating hyperuricemia and gout. Its ability to lower uric acid levels makes it a valuable option for patients who do not respond well to traditional therapies. Ongoing research aims to explore additional therapeutic uses of Dotinurad in related metabolic disorders.

Properties

CAS Number

1285572-51-1

Product Name

Dotinurad

IUPAC Name

(3,5-dichloro-4-hydroxyphenyl)-(1,1-dioxo-2H-1,3-benzothiazol-3-yl)methanone

Molecular Formula

C14H9Cl2NO4S

Molecular Weight

358.2 g/mol

InChI

InChI=1S/C14H9Cl2NO4S/c15-9-5-8(6-10(16)13(9)18)14(19)17-7-22(20,21)12-4-2-1-3-11(12)17/h1-6,18H,7H2

InChI Key

VOFLAIHEELWYGO-UHFFFAOYSA-N

SMILES

C1N(C2=CC=CC=C2S1(=O)=O)C(=O)C3=CC(=C(C(=C3)Cl)O)Cl

Solubility

Soluble in DMSO

Synonyms

Dotinurad

Canonical SMILES

C1N(C2=CC=CC=C2S1(=O)=O)C(=O)C3=CC(=C(C(=C3)Cl)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.